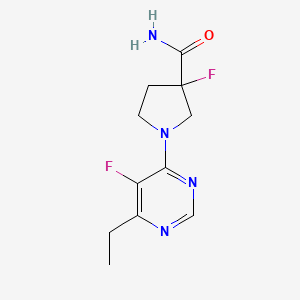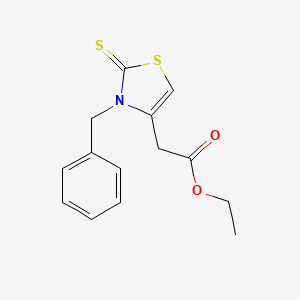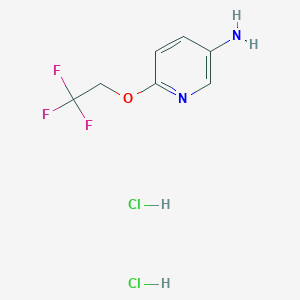
1-(6-Ethyl-5-fluoropyrimidin-4-yl)-3-fluoropyrrolidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(6-Ethyl-5-fluoropyrimidin-4-yl)-3-fluoropyrrolidine-3-carboxamide is a chemical compound that has garnered attention in scientific research due to its potential biological activity and therapeutic applications. This compound features a pyrimidine moiety, which is known for its presence in various biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Ethyl-5-fluoropyrimidin-4-yl)-3-fluoropyrrolidine-3-carboxamide typically involves multiple steps, starting from commercially available precursors. The synthetic procedures often include condensation, acylation, and thioetherification reactions . For instance, using 2,6-difluorobenzamide as a starting material, the target compounds can be prepared with yields ranging from 37.3% to 97.5% .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(6-Ethyl-5-fluoropyrimidin-4-yl)-3-fluoropyrrolidine-3-carboxamide undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often require specific temperatures, solvents, and catalysts to proceed efficiently.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols. Substitution reactions can lead to a variety of derivatives, depending on the nucleophile used.
Scientific Research Applications
1-(6-Ethyl-5-fluoropyrimidin-4-yl)-3-fluoropyrrolidine-3-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antifungal and antibacterial properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(6-Ethyl-5-fluoropyrimidin-4-yl)-3-fluoropyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may form hydrogen bonds with enzymes like succinate dehydrogenase, affecting their activity and leading to various biological effects . The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 6-Ethyl-5-fluoropyrimidin-4(3H)-one
- (3S,4R)-1-(6-ethyl-5-fluoropyrimidin-4-yl)-4-methylpiperidine-3,4-diol**
Uniqueness
1-(6-Ethyl-5-fluoropyrimidin-4-yl)-3-fluoropyrrolidine-3-carboxamide is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of a pyrimidine moiety with a fluoropyrrolidine carboxamide group makes it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C11H14F2N4O |
|---|---|
Molecular Weight |
256.25 g/mol |
IUPAC Name |
1-(6-ethyl-5-fluoropyrimidin-4-yl)-3-fluoropyrrolidine-3-carboxamide |
InChI |
InChI=1S/C11H14F2N4O/c1-2-7-8(12)9(16-6-15-7)17-4-3-11(13,5-17)10(14)18/h6H,2-5H2,1H3,(H2,14,18) |
InChI Key |
UZQHOZRQVLHDJO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=NC=N1)N2CCC(C2)(C(=O)N)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(1,4-dimethyl-1H-pyrazol-5-yl)-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]methanamine](/img/structure/B12224561.png)
![N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]oxane-2-carboxamide](/img/structure/B12224569.png)

![N-[(5-fluoro-2-thienyl)methyl]-1,4-dimethyl-1H-pyrazol-5-amine](/img/structure/B12224576.png)
![2-(ethylsulfanyl)-1-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-1H-benzimidazole](/img/structure/B12224583.png)
![(5-Phenyl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetic acid ethyl ester](/img/structure/B12224588.png)
![4-{2-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-6-methylpyrimidin-4-yl}morpholine](/img/structure/B12224589.png)
![N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-1-isopropyl-4-methyl-1H-pyrazol-3-amine](/img/structure/B12224594.png)
![1-isopropyl-N-[(1-isopropyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B12224597.png)
![1-[1-(4,6-Dimethylpyrimidin-2-yl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B12224605.png)
![4-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-2-amine](/img/structure/B12224614.png)
![N-[(2-hydroxyquinolin-4-yl)methyl]-N-methyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B12224617.png)
![2-cyclopropyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B12224624.png)

